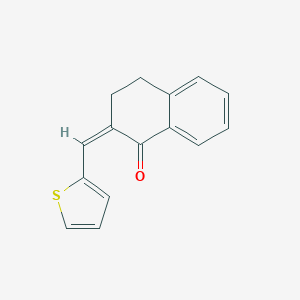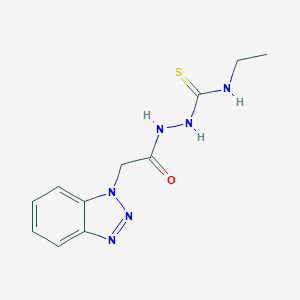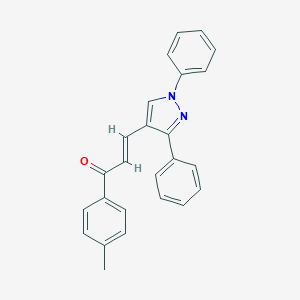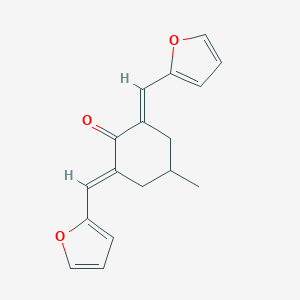![molecular formula C16H11N3OS B293045 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B293045.png)
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione, also known as MPPF, is a chemical compound that has been widely used in scientific research as a ligand for the serotonin 5-HT1A receptor. It is a potent and selective antagonist of this receptor, which makes it a valuable tool for investigating the role of 5-HT1A receptors in various physiological and pathological processes.
Mécanisme D'action
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of this receptor, 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione can modulate the release of various neurotransmitters and thereby affect a wide range of physiological and pathological processes.
Biochemical and physiological effects:
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione has been shown to have a wide range of biochemical and physiological effects, including the modulation of serotonin release, the regulation of pain perception, the modulation of gastrointestinal function, and the regulation of cardiovascular function. It has also been shown to have potential applications in the treatment of anxiety, depression, and other neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione in lab experiments is its high selectivity and potency as a ligand for the serotonin 5-HT1A receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione. One area of interest is the development of more selective and potent ligands for the serotonin 5-HT1A receptor, which could provide even more valuable tools for investigating the role of this receptor in various physiological and pathological processes. Another area of interest is the development of new therapeutic applications for 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione, such as in the treatment of neuropsychiatric disorders or in the modulation of pain perception and gastrointestinal function. Finally, there is also potential for the development of new imaging techniques that could be used to visualize the distribution and activity of the serotonin 5-HT1A receptor in vivo.
Méthodes De Synthèse
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. One of the most commonly used methods involves the condensation of 2-phenyl-3-hydroxypropionic acid with 2-amino-4-methylpyridine to form an intermediate compound, which is then further reacted with furo[3,2-d]pyrimidine-4(3H)-thione to yield 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione.
Applications De Recherche Scientifique
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione has been extensively used in scientific research as a tool for investigating the role of serotonin 5-HT1A receptors in various physiological and pathological processes. It has been shown to have potential applications in the treatment of anxiety, depression, and other neuropsychiatric disorders, as well as in the modulation of pain perception and gastrointestinal function.
Propriétés
Formule moléculaire |
C16H11N3OS |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione |
InChI |
InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)19-15-12(9)13-14(20-15)16(21)18-8-17-13/h2-8H,1H3,(H,17,18,21) |
Clé InChI |
CWHSYSSDRUXETD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-4-(2-furanyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
![2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)
![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)

![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)
![2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292967.png)



![1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea](/img/structure/B292985.png)
![N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B292988.png)
![3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292989.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
![3-amino-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292991.png)